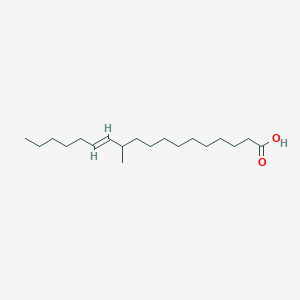
11-Methyloctadeca-12-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyloctadeca-12-enoic acid, also known as 11-MOA, is a unique fatty acid that has been found to have various biological activities. It was first isolated from the fungus Mortierella alpina in 1978 and has since been the subject of numerous studies due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 11-Methyloctadeca-12-enoic acid is not fully understood, but it is believed to act on various molecular targets, including PPARα and PPARγ. These are nuclear receptors that regulate lipid metabolism and inflammation. By activating these receptors, 11-Methyloctadeca-12-enoic acid can regulate lipid metabolism and reduce inflammation, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
11-Methyloctadeca-12-enoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides, total cholesterol, and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 11-Methyloctadeca-12-enoic acid is that it can be easily synthesized through microbial fermentation, which makes it readily available for scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 11-Methyloctadeca-12-enoic acid and its potential therapeutic applications. Some of the future directions that could be explored include:
1. Studying the effects of 11-Methyloctadeca-12-enoic acid on other molecular targets, such as AMPK and SIRT1.
2. Investigating the effects of 11-Methyloctadeca-12-enoic acid on other metabolic disorders, such as non-alcoholic fatty liver disease.
3. Exploring the potential of 11-Methyloctadeca-12-enoic acid as a treatment for inflammatory bowel disease.
4. Studying the effects of 11-Methyloctadeca-12-enoic acid on the gut microbiome and its potential as a prebiotic.
Conclusion:
11-Methyloctadeca-12-enoic acid is a unique fatty acid that has potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-diabetic effects. Its mechanism of action is not fully understood, but it is believed to act on various molecular targets, including PPARα and PPARγ. Further research is needed to fully understand its potential therapeutic applications and to explore its effects on other metabolic disorders.
Synthesemethoden
11-Methyloctadeca-12-enoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The most commonly used method is the fermentation of Mortierella alpina, which produces high yields of 11-Methyloctadeca-12-enoic acid.
Wissenschaftliche Forschungsanwendungen
11-Methyloctadeca-12-enoic acid has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Its potential therapeutic applications have been explored extensively in scientific research. It has been shown to have a positive effect on lipid metabolism, which makes it a potential treatment for metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
129177-01-1 |
|---|---|
Produktname |
11-Methyloctadeca-12-enoic acid |
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
(E)-11-methyloctadec-12-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h12,15,18H,3-11,13-14,16-17H2,1-2H3,(H,20,21)/b15-12+ |
InChI-Schlüssel |
ATAFFFIQYLMZPZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C/C(C)CCCCCCCCCC(=O)O |
SMILES |
CCCCCC=CC(C)CCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CC(C)CCCCCCCCCC(=O)O |
Synonyme |
11-methyloctadeca-12-enoic acid 11-MODCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



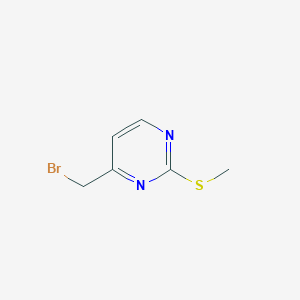
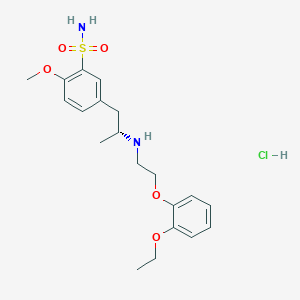
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
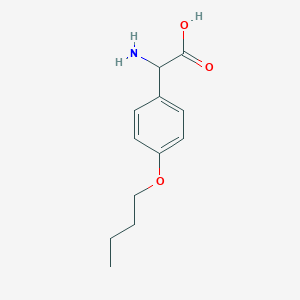
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
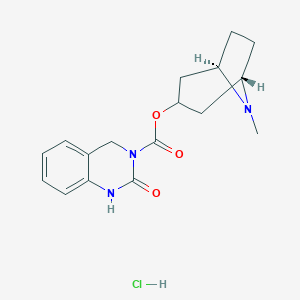
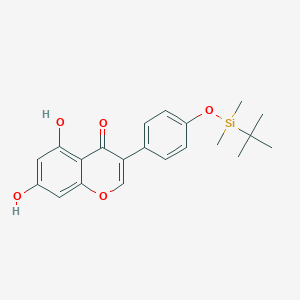
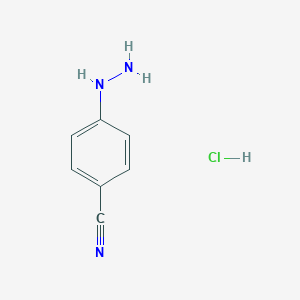
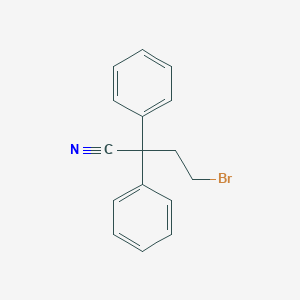
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
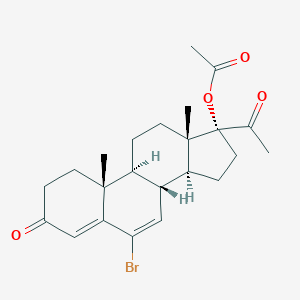
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
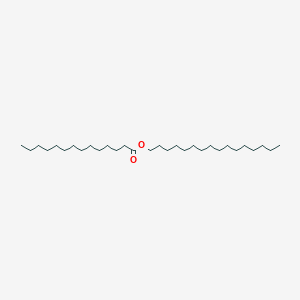
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)